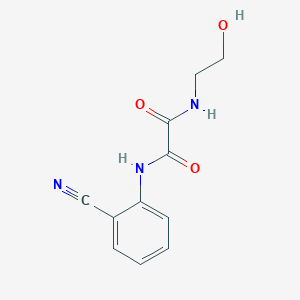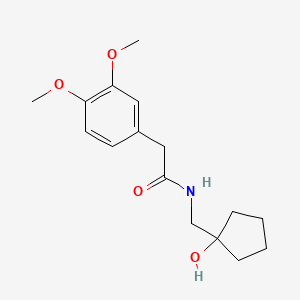
2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a synthetic compound that has been used in various laboratory experiments, particularly in the field of neuroscience. In
Applications De Recherche Scientifique
Corrosion Inhibition
One of the applications of derivatives similar to 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine is in corrosion inhibition. Quinoline derivatives, which share structural similarities, have been extensively studied for their anticorrosive properties. These compounds effectively adsorb and form stable chelating complexes with surface metallic atoms, offering potential as anticorrosive materials in various industrial applications (Verma, Quraishi, & Ebenso, 2020).
Catalysis and Synthesis
Pyridine derivatives are crucial in the synthesis of complex organic compounds. They serve as versatile scaffolds and intermediates in the development of new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the synthesis of pyrano[2,3-d]pyrimidine scaffolds involves using hybrid catalysts, highlighting the role of such derivatives in facilitating novel synthetic pathways (Parmar, Vala, & Patel, 2023).
Chemosensing
Pyridine and its derivatives are integral in developing chemosensors due to their ability to bind various ions and molecules selectively. These compounds have been utilized in creating sensors for detecting metal ions, environmental pollutants, and other substances of interest, demonstrating their importance in analytical chemistry and environmental monitoring (Abu-Taweel et al., 2022).
Environmental Studies
Derivatives of 2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine are also explored in environmental sciences, particularly in understanding the reactivity and transformation of organic compounds in the atmosphere. Studies focus on the degradation pathways, reactivity with environmental radicals, and potential formation of secondary organic aerosols, contributing to our understanding of atmospheric chemistry and pollution mitigation strategies (Liu, Chen, & Chen, 2022).
Medicinal Chemistry
In medicinal chemistry, pyridine derivatives are recognized for their diverse biological activities, including serving as key scaffolds for drug discovery. These compounds exhibit a range of pharmacological activities, underscoring their importance in developing new therapeutic agents (Altaf et al., 2015).
Propriétés
IUPAC Name |
2-(3-methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-18-9-4-3-7-17(8-9)11-10(12(13,14)15)5-2-6-16-11/h2,5-6,9H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMZAFCRUPVIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxypiperidin-1-yl)-3-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2916495.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2916498.png)


![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)
![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)
![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)

